



Technical Support Center: Understanding and Troubleshooting Off-Target Effects of CC-90003

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Compound of Interest				
Compound Name:	CC-90003			
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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers encountering unexpected results or seeking to understand the off-target effects of **CC-90003**, a potent and selective covalent inhibitor of ERK1/2. The information is presented in a question-and-answer format to directly address common issues and provide clear troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **CC-90003**?

A1: CC-90003 is a covalent inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] By irreversibly binding to ERK1/2, CC-90003 blocks their kinase activity, thereby inhibiting downstream signaling that is often hyperactivated in various cancers and plays a crucial role in cell proliferation, differentiation, and survival.[1][2]

Q2: I'm observing a phenotype in my cell line that is not consistent with ERK1/2 inhibition. Could this be an off-target effect?

A2: Yes, it is possible. While **CC-90003** is highly selective for ERK1/2, kinase inhibitor off-target activity can occur, especially at higher concentrations.[2] If the observed phenotype (e.g., unexpected levels of apoptosis, changes in cell morphology, or paradoxical pathway activation)



does not correlate with the inhibition of known downstream targets of ERK1/2, it may be due to the inhibition of other kinases.

Q3: What are the known off-target kinases for **CC-90003**?

A3: Biochemical and cellular assays have identified three primary off-target kinases for **CC-90003**:[1][2]

- KDR (Kinase Insert Domain Receptor), also known as VEGFR2
- FLT3 (FMS-like Tyrosine Kinase 3)
- PDGFRα (Platelet-Derived Growth Factor Receptor Alpha)

Significant inhibition of these kinases has been observed at a concentration of 1 μ mol/L of CC-90003.[1][2]

Q4: Why was the clinical development of **CC-90003** discontinued?

A4: The clinical development of **CC-90003** was halted due to unanticipated neurotoxicity observed in a Phase Ia clinical trial.[3][4][5] This adverse effect is thought to be a result of a combination of on-target ERK inhibition and potential off-target activities.[4] This highlights the importance of carefully evaluating potential off-target effects in preclinical experiments.

Troubleshooting Guide

This guide provides structured approaches to investigate and mitigate potential off-target effects of **CC-90003** in your experiments.

Issue 1: Unexpected or Exaggerated Cytotoxicity

If you observe higher than expected cell death in your experiments, it could be due to the ontarget effect on ERK1/2, off-target inhibition of kinases essential for cell survival, or a combination of both.

Troubleshooting Steps:

Confirm On-Target ERK1/2 Inhibition:



- Perform a Western blot to analyze the phosphorylation status of known ERK1/2 downstream targets, such as RSK (p90 ribosomal S6 kinase). A decrease in phosphorylated RSK (p-RSK) will confirm on-target activity.
- Perform a Dose-Response Analysis:
 - Treat your cells with a range of CC-90003 concentrations. If the cytotoxic effect is only
 observed at concentrations significantly higher than those required to inhibit p-RSK, it may
 suggest an off-target effect.
- Use a Structurally Different ERK1/2 Inhibitor:
 - Compare the phenotype induced by CC-90003 with that of another ERK1/2 inhibitor with a
 different chemical scaffold. If the unexpected cytotoxicity is unique to CC-90003, it
 strengthens the possibility of an off-target effect.

Issue 2: Phenotype Suggestive of KDR, FLT3, or PDGFR α Inhibition

If your experimental observations align with the known biological roles of the off-target kinases (e.g., effects on angiogenesis, hematopoiesis, or cell migration), it is prudent to investigate their inhibition directly.

Troubleshooting Steps:

- Assess the Activity of Off-Target Kinases:
 - Directly measure the kinase activity of KDR, FLT3, or PDGFRα in your experimental system. This can be achieved using commercially available kinase assay kits. Refer to the Experimental Protocols section below for detailed methodologies.
- Analyze Downstream Signaling of Off-Target Kinases:
 - If direct kinase assays are not feasible, perform Western blots to assess the phosphorylation status of key downstream effectors of the off-target kinases.
 - KDR (VEGFR2): Analyze phosphorylation of PLCy, AKT, and eNOS.



- FLT3: Analyze phosphorylation of STAT5, AKT, and ERK (note the potential for confounding results with the on-target effect).[6][7]
- PDGFRα: Analyze phosphorylation of AKT, STAT3, and PLCy.

Quantitative Data Summary

The following table summarizes the known kinase inhibition profile of CC-90003.

Kinase Target	Туре	Potency	Reference
ERK1/2	On-Target	IC50 in the 10-20 nM range	[2]
KDR (VEGFR2)	Off-Target	>80% inhibition at 1 µmol/L	[1][2]
FLT3	Off-Target	>80% inhibition at 1 µmol/L	[1][2]
PDGFRα	Off-Target	>80% inhibition at 1 µmol/L	[1][2]

Experimental Protocols

The following are generalized protocols for commercially available luminescent kinase assays that can be adapted to test for off-target inhibition by **CC-90003**.

Protocol 1: KDR (VEGFR2) Kinase Activity Assay

This protocol is based on the principle of quantifying the amount of ATP remaining in solution following a kinase reaction using a luciferase-based system. A decrease in luminescence indicates higher kinase activity.

Materials:

- Recombinant KDR (VEGFR2) enzyme
- Kinase assay buffer



- ATP solution
- KDR substrate (e.g., Poly(Glu,Tyr) 4:1)
- CC-90003 (or other test inhibitor)
- Kinase-Glo® Luminescent Kinase Assay Kit
- White, opaque 96-well plates
- Luminometer

Procedure:

- Prepare a master mix of kinase assay buffer, ATP, and KDR substrate.
- Add the test inhibitor (CC-90003) at various concentrations to the wells of the 96-well plate.
 Include a no-inhibitor control and a no-enzyme "blank" control.
- Add the recombinant KDR enzyme to all wells except the blank.
- Add the master mix to all wells to initiate the kinase reaction.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Allow the plate to equilibrate to room temperature.
- Add the Kinase-Glo® reagent to all wells to stop the reaction and generate a luminescent signal.
- Incubate at room temperature for 10 minutes to stabilize the signal.
- Measure luminescence using a luminometer.
- Calculate the percent inhibition for each concentration of CC-90003 relative to the noinhibitor control.

Protocol 2: FLT3 Kinase Activity Assay



This protocol follows a similar principle to the KDR assay.

Materials:

- Recombinant FLT3 enzyme
- Kinase assay buffer
- ATP solution
- FLT3 substrate (e.g., a specific peptide substrate)
- CC-90003
- ADP-Glo™ Kinase Assay Kit
- White, opaque 96-well plates
- Luminometer

Procedure:

- Follow a similar setup to the KDR assay, preparing a master mix and adding inhibitor and enzyme to the plate.
- Initiate the reaction by adding the master mix.
- Incubate as required for the FLT3 enzyme.
- Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
- Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Measure luminescence and calculate percent inhibition.[8][9]

Protocol 3: PDGFRα Kinase Activity Assay

This protocol is also analogous to the preceding assays.



Materials:

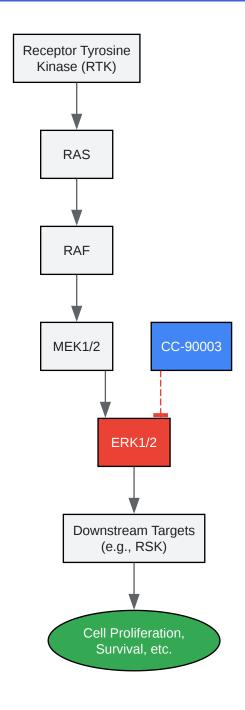
- Recombinant PDGFRα enzyme
- · Kinase assay buffer
- ATP solution
- PDGFRα substrate (e.g., Poly(Glu,Tyr) 4:1)
- CC-90003
- Kinase-Glo® or ADP-Glo™ Assay Kit
- White, opaque 96-well plates
- Luminometer

Procedure:

• Adapt the general kinase assay protocol described above for the specific requirements of the PDGFRα enzyme and the chosen luminescent assay kit.[10][11]

Visualizations Signaling Pathways

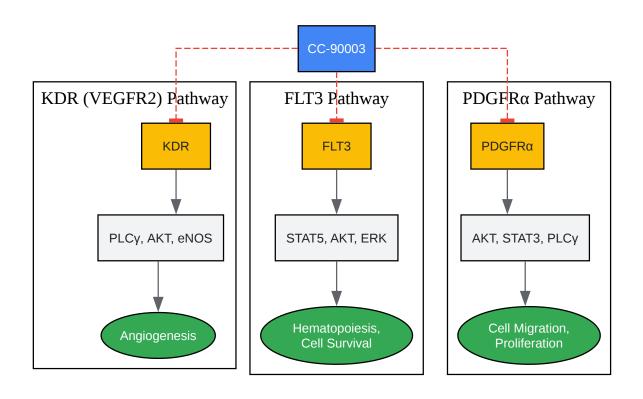




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Caption: The MAPK/ERK signaling pathway and the point of inhibition by CC-90003.



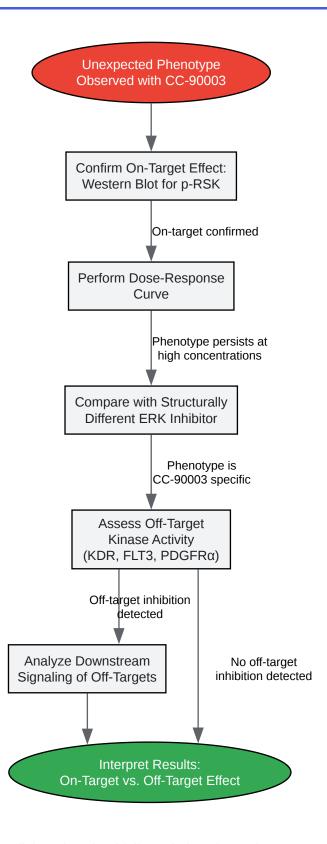


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Caption: Known off-target kinases of CC-90003 and their primary signaling outcomes.

Experimental Workflow





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Caption: A logical workflow for troubleshooting unexpected experimental results with **CC-90003**.



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